molecular formula C10H14O3S B3332774 Tert-butyl benzenesulfonate CAS No. 91950-41-3

Tert-butyl benzenesulfonate

Cat. No. B3332774
CAS RN: 91950-41-3
M. Wt: 214.28 g/mol
InChI Key: WDFTWKQHSSVVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl benzenesulfonate is an organic compound that is a derivative of benzenesulfonic acid . It is also known as benzenesulfonic acid, 1,1-dimethylethyl ester . Its molecular formula is C10H14O3S and it has a molar mass of 214.28 . It is a colorless liquid with a density of 1.145±0.06 g/cm3 and a boiling point of 300.7±11.0 °C .


Synthesis Analysis

Tert-butyl benzenesulfonate can be synthesized from various benzenesulfonic acid derived compounds . One method involves the treatment of benzene with isobutene . Another method involves the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminium chloride .


Molecular Structure Analysis

The molecular structure of Tert-butyl benzenesulfonate consists of a benzene ring substituted with a tert-butyl group . The 3D structure of the compound can be viewed using specific software .


Chemical Reactions Analysis

Tert-butyl benzenesulfonate can participate in various chemical reactions. For instance, it can act as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions . It can also be used as a building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .


Physical And Chemical Properties Analysis

Tert-butyl benzenesulfonate is a colorless liquid with a density of 1.145±0.06 g/cm3 . It has a boiling point of 300.7±11.0 °C . It is nearly insoluble in water but miscible with organic solvents .

Scientific Research Applications

Synthesis of Terpene Based Elastomers

TBBS is used in the synthesis of sustainable elastomers obtained from the wide family of acyclic terpenes (renewable feedstocks from different plant oils) via various polymerization techniques . These elastomers have a wide range of applications and are vital for everyday living .

Synthesis of Organic Semiconductors and Conductors

TBBS is used in the synthesis of tert-butyl substituted pentacene quinone, an organic semiconductor . The process involves bromination with N-bromosuccinimide (NBS), followed by hydrolysis with a dimethylamine aqueous solution and the successive Aldol reaction with 1,4-cyclohexanedione under basic conditions .

Synthesis of Biobased Synthetic Elastomers

TBBS is used in the synthesis of biobased synthetic elastomers as a part of the green chemistry initiative . The aim is to replace petroleum-based products with environmentally friendly alternatives .

Future Directions

Research is ongoing to develop safer, more sustainable alternatives to compounds like Tert-butyl benzenesulfonate . Scientists are also studying its effects on the environment and human health in more detail to ensure that regulations stay up-to-date and effective .

Mechanism of Action

Target of Action

Tert-butyl benzenesulfonate is a small molecule that has been identified to interact with Prothrombin , a protein involved in the coagulation cascade . .

Mode of Action

It is known that the compound belongs to the class of organic compounds known as benzenesulfonic acids and derivatives . These are organic compounds containing a sulfonic acid or a derivative thereof that is linked to a benzene ring . The interaction of Tert-butyl benzenesulfonate with its targets could potentially lead to changes in cellular processes, but more research is needed to understand these interactions in detail.

Biochemical Pathways

It is known that the compound belongs to the class of benzenesulfonic acids and derivatives, which have implications in various biosynthetic and biodegradation pathways

Pharmacokinetics

The compound’s physicochemical properties suggest it has a molecular weight of 214.28, a density of 1.145±0.06 g/cm3, and a boiling point of 300.7±11.0 °C . These properties could influence its bioavailability, but more detailed studies are needed to understand its pharmacokinetic profile.

Result of Action

It is known that the compound can interact with Prothrombin , but the consequences of this interaction at the molecular and cellular level are not clear

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-butyl benzenesulfonate. For instance, the interaction between root exudates and soil microorganisms can either stimulate or inhibit the growth and propagation of soil microorganisms, potentially disrupting microbial ecosystem . .

properties

IUPAC Name

tert-butyl benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFTWKQHSSVVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl benzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl benzenesulfonate
Reactant of Route 2
Reactant of Route 2
Tert-butyl benzenesulfonate
Reactant of Route 3
Reactant of Route 3
Tert-butyl benzenesulfonate
Reactant of Route 4
Reactant of Route 4
Tert-butyl benzenesulfonate
Reactant of Route 5
Reactant of Route 5
Tert-butyl benzenesulfonate
Reactant of Route 6
Reactant of Route 6
Tert-butyl benzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.